N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate
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Overview
Description
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate is a chemical compound with the molecular formula C20H34BF4NO and a molecular weight of 391.29. It is known for its unique properties and applications in various fields, including chemistry and industry .
Preparation Methods
The synthesis of N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate typically involves the reaction of tributylamine with phenacyl bromide, followed by the addition of tetrafluoroboric acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenacyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound can be used in biochemical assays and as a phase-transfer catalyst in various biological reactions.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N,N,N-Tributyl-N-phenacyl ammonium tetrafluoroborate can be compared with other similar compounds, such as:
- N,N,N-Tributyl-N-benzyl ammonium chloride
- N,N,N-Tributyl-N-methyl ammonium bromide
- N,N,N-Tributyl-N-ethyl ammonium iodide
These compounds share similar structural features but differ in their substituents and counterions, which can affect their reactivity and applications. This compound is unique due to its phenacyl group and tetrafluoroborate counterion, which impart specific properties and reactivity .
Properties
CAS No. |
214074-74-5 |
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Molecular Formula |
C20H34BF4NO |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
tributyl(phenacyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C20H34NO.BF4/c1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19;2-1(3,4)5/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |
InChI Key |
KPBKVGVCDLLFDW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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